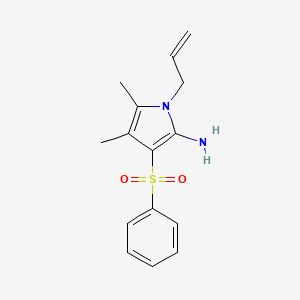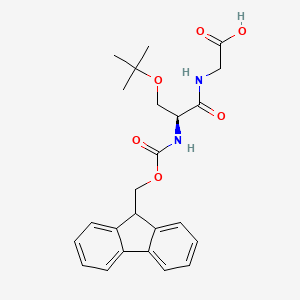
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine is a complex organic compound that plays a significant role in the field of peptide synthesis and biochemistry. This compound is known for its utility in protecting amino groups during peptide chain assembly, ensuring the correct sequence and structure of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine typically involves the following steps:
Protection of the Amino Group: The amino group of serine is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected serine.
Activation of the Carboxyl Group: The carboxyl group of glycine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form an active ester.
Coupling Reaction: The activated glycine is then coupled with the Fmoc-protected serine to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the serine moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can take place at the amino group, especially during deprotection steps.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Deprotection of the Fmoc group is typically achieved using piperidine or trifluoroacetic acid (TFA).
Major Products Formed:
Oxidation: Oxidized serine derivatives.
Reduction: Reduced forms of the compound.
Substitution: Deprotected amino acids.
Applications De Recherche Scientifique
Chemistry: The compound is widely used in peptide synthesis, where it serves as a protecting group for amino acids. This ensures that the amino acids are added in the correct sequence during peptide chain assembly.
Biology: In biological research, the compound is used to study protein interactions and functions. It helps in the synthesis of peptides that mimic natural proteins, aiding in the understanding of biological processes.
Medicine: The compound is utilized in the development of peptide-based drugs. Its ability to protect amino groups during synthesis makes it valuable in creating therapeutic peptides.
Industry: In the pharmaceutical industry, the compound is used to produce peptides for various applications, including drug development and diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted reactions during peptide chain assembly. The t-butyl group provides steric hindrance, further ensuring the fidelity of the synthesis process.
Molecular Targets and Pathways Involved:
Amino Group Protection: The Fmoc group targets the amino group of serine, preventing its reaction with other reagents.
Peptide Synthesis Pathway: The compound is involved in the step-by-step assembly of peptide chains, ensuring the correct sequence and structure.
Comparaison Avec Des Composés Similaires
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine: Similar in structure but with a benzyl group instead of t-butyl.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-alanyl-glycine: Similar but with alanine instead of serine.
Uniqueness: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-serinyl-glycine is unique due to its specific combination of protecting groups (Fmoc and t-butyl) and its application in peptide synthesis. The presence of the serine moiety adds to its versatility in biological and medicinal research.
Propriétés
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFIADQSGXDHH-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

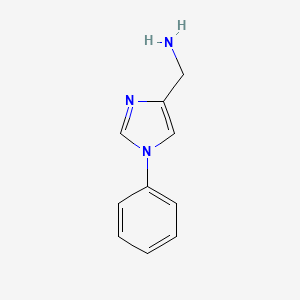
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)
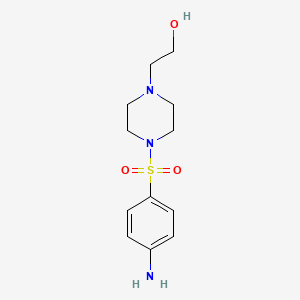
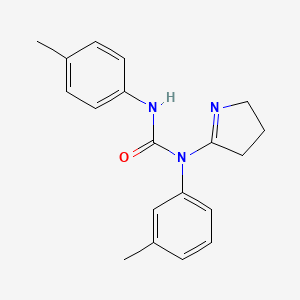
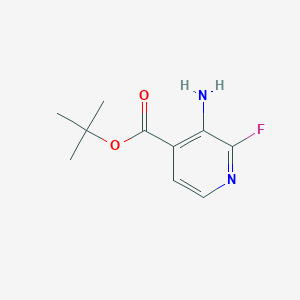
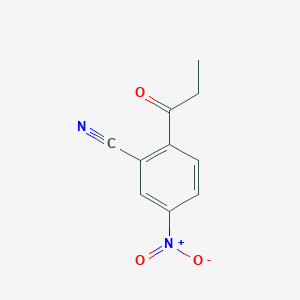
![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)
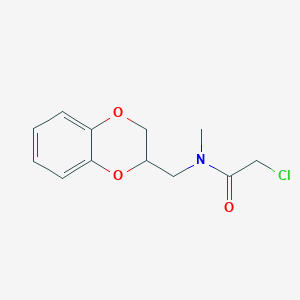
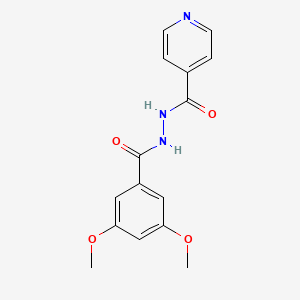
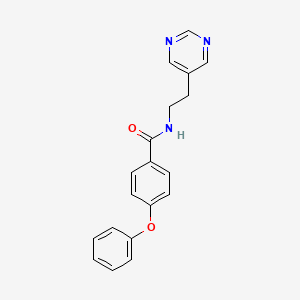
![3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2867704.png)
